6-[(E)-{[(2-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2,3-DIMETHOXYBENZOIC ACID
Overview
Description
6-[(E)-{[(2-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2,3-DIMETHOXYBENZOIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenyl group, a formamido group, and a dimethoxybenzoic acid moiety, making it a unique molecule for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-{[(2-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2,3-DIMETHOXYBENZOIC ACID typically involves multiple steps, including the formation of the bromophenyl and formamido groups, followed by their attachment to the dimethoxybenzoic acid core. Common synthetic routes may include:
Suzuki-Miyaura Coupling: This reaction is widely used for forming carbon-carbon bonds between the bromophenyl group and other organic moieties.
Amidation Reactions: The formamido group can be introduced through amidation reactions involving formic acid derivatives and amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-[(E)-{[(2-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2,3-DIMETHOXYBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the bromophenyl group or other moieties.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Nucleophiles: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving bromophenyl and formamido groups.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-[(E)-{[(2-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2,3-DIMETHOXYBENZOIC ACID involves its interaction with specific molecular targets. The bromophenyl group may interact with aromatic residues in proteins, while the formamido group can form hydrogen bonds with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-BROMOPHENYLFORMAMIDE: Shares the bromophenyl and formamido groups but lacks the dimethoxybenzoic acid moiety.
2,3-DIMETHOXYBENZOIC ACID: Contains the dimethoxybenzoic acid moiety but lacks the bromophenyl and formamido groups.
Uniqueness
6-[(E)-{[(2-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2,3-DIMETHOXYBENZOIC ACID is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O5/c1-24-13-8-7-10(14(17(22)23)15(13)25-2)9-19-20-16(21)11-5-3-4-6-12(11)18/h3-9H,1-2H3,(H,20,21)(H,22,23)/b19-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGOHPNNMWKMJT-DJKKODMXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC=CC=C2Br)C(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2Br)C(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.